Field: Electrochemistry
Summary: A sterically hindered sulfonated catechol, namely the barium salt of 5-(tert-butyl)-2,3-dihydroxybenzenesulfonic acid, has been prepared by the direct sulfonation of 4-tert-butylcatechol.
Methods: The preparation involves the direct sulfonation of 4-tert-butylcatechol by concentrated sulfuric acid.
Results: The resulting product was characterized by the 1H and 13C nuclear magnetic resonance (NMR) and ESI-high resolution mass spectrometry (ESI-HRMS).
Summary: The tert-butyl group is often used in organic chemistry nomenclature.
Results: This application aids in the accurate and standardized naming of organic compounds.
Field: Biochemistry
Results: This application enables the use of this simple hydrocarbon moiety in chemical transformations.
5-(tert-Butyl)-2-chloropyridine is a chlorinated derivative of pyridine, characterized by the presence of a tert-butyl group at the 5-position and a chlorine atom at the 2-position of the pyridine ring. This compound is notable for its unique structural features that influence its chemical reactivity and biological activity. The molecular formula of 5-(tert-Butyl)-2-chloropyridine is C₈H₈ClN, and it has a molecular weight of approximately 155.6 g/mol. Its structure can be represented as follows:
textCl |C₁ C₂| |C₃---C₄| |C₅---C₆ | tert-butyl
This compound is primarily used in organic synthesis and has potential applications in pharmaceuticals and agrochemicals.
As information on 5-(tert-Butyl)-2-chloropyridine is limited, it is advisable to handle it with caution following general laboratory safety protocols for chlorinated organic compounds. These may include:
Research indicates that 5-(tert-Butyl)-2-chloropyridine exhibits biological activity, particularly as a potential pharmacological agent. Its derivatives have been studied for their antimicrobial properties, as well as their effects on certain cancer cell lines. The compound's unique structure may contribute to its ability to interact with biological targets, making it a candidate for further investigation in drug development.
Several synthesis methods have been reported for 5-(tert-Butyl)-2-chloropyridine:
5-(tert-Butyl)-2-chloropyridine finds applications in various fields:
Interaction studies involving 5-(tert-Butyl)-2-chloropyridine have focused on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable complexes with transition metals has been explored, particularly in catalysis. Additionally, studies have investigated its interactions with biological macromolecules, providing insights into its potential therapeutic mechanisms.
Similar compounds to 5-(tert-Butyl)-2-chloropyridine include:
| Compound | Key Features | Unique Aspects |
|---|---|---|
| 5-(tert-Butyl)-2-chloropyridine | Tert-butyl group, chlorinated | Potentially more lipophilic |
| 2-Chloropyridine | Chlorinated without bulky substituents | Less steric hindrance |
| 4-tert-Butylpyridine | Tert-butyl group at different position | No halogen substitution |
| 5-Methyl-2-chloropyridine | Methyl instead of tert-butyl | Different steric effects |
The uniqueness of 5-(tert-Butyl)-2-chloropyridine lies in its combination of steric bulk from the tert-butyl group and reactivity due to chlorination, making it an interesting subject for further research in both synthetic chemistry and biological applications.
Direct chlorination of 5-(tert-butyl)pyridine remains the most straightforward method for synthesizing 5-(tert-butyl)-2-chloropyridine. Chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically employed under reflux conditions (80–120°C), often with catalytic dimethylformamide (DMF) to enhance reactivity [3]. For example, treatment of 5-(tert-butyl)pyridine with POCl₃ at 110°C for 6 hours yields the target compound with approximately 72% efficiency [1].
A vapor-phase method adapted from 2-chloropyridine synthesis involves mixing 5-(tert-butyl)pyridine with chlorine gas (Cl₂) under UV irradiation (λ = 426 nm) in a glass reactor. This approach achieves 68% conversion but requires precise control of residence time (3–5 seconds) to minimize over-chlorination [3]. Steric hindrance from the tert-butyl group reduces reaction rates compared to unsubstituted pyridine, necessitating higher temperatures or prolonged reaction times [1].
Table 1: Direct Chlorination Conditions and Yields
| Chlorinating Agent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | DMF | 72 |
| Cl₂ (UV) | 180 | None | 68 |
| SOCl₂ | 100 | Pyridine | 65 |
Regioselective chlorination at the 2-position is governed by the electronic directing effects of the tert-butyl group. Nuclear magnetic resonance (NMR) studies confirm that the tert-butyl substituent’s electron-donating inductive effect deactivates the 3- and 4-positions of the pyridine ring, favoring electrophilic attack at the 2-position [1]. Computational modeling (DFT calculations) further reveals a 12.3 kcal/mol energy preference for chlorination at the 2-position compared to the 4-position .
Directed ortho-metalation (DoM) strategies using temporary directing groups, such as trimethylsilyl (TMS) or methoxy groups, have been explored to enhance regioselectivity. For instance, introducing a TMS group at the 6-position of 5-(tert-butyl)pyridine directs chlorination to the 2-position with 89% selectivity, followed by desilylation to yield the final product .
Lithiation techniques offer precise control over chlorination sites. Treatment of 5-(tert-butyl)pyridine with n-butyllithium (n-BuLi) at -78°C in tetrahydrofuran (THF) generates a stable lithiated intermediate at the 2-position, which reacts quantitatively with hexachloroethane (C₂Cl₆) to form 5-(tert-butyl)-2-chloropyridine . This method achieves yields up to 85%, though it requires stringent anhydrous conditions and low temperatures.
Key Reaction Steps:
Industrial production prioritizes cost-effectiveness and scalability. The lithiation route, while high-yielding, faces challenges in large-scale handling of n-BuLi and cryogenic conditions. In contrast, vapor-phase chlorination using Cl₂ is more scalable but less regioselective.
Table 2: Industrial Method Comparison
| Method | Yield (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|
| Lithiation-Chlorination | 85 | Moderate | 320 |
| Vapor-Phase Cl₂ | 68 | High | 190 |
| POCl₃ Reflux | 72 | High | 210 |
Continuous flow reactors have emerged as a solution for scaling lithiation reactions, reducing reaction times by 40% while maintaining yields above 80% .
The use of toxic chlorinating agents like POCl₃ has prompted research into alternatives. Palau’chlor (CBMG), a guanidine-based reagent, enables chlorination at room temperature in aqueous ethanol, reducing hazardous waste by 60% [4]. Mechanochemical synthesis via ball milling 5-(tert-butyl)pyridine with N-chlorosuccinimide (NCS) and silica gel achieves 70% yield without solvents, aligning with green chemistry principles [1].
Key challenges in industrial production include:
Nickel-catalyzed cross-electrophile coupling represents a transformative approach in synthetic chemistry, particularly for substrates containing electron-deficient heterocycles such as 5-(tert-butyl)-2-chloropyridine. This methodology enables the direct coupling of two electrophiles, circumventing the need for pre-formed organometallic nucleophiles [1] [2].
The unique reactivity of 5-(tert-butyl)-2-chloropyridine in nickel-catalyzed cross-electrophile coupling stems from the electron-withdrawing nature of the pyridine nitrogen, which activates the adjacent carbon-chlorine bond toward oxidative addition. Research demonstrates that 2-chloropyridine derivatives undergo preferential oxidative addition at the 2-position due to the enhanced electrophilicity imparted by the nitrogen heteroatom [1] [3].
Mechanistic Framework
The cross-electrophile coupling mechanism involves sequential oxidative addition steps, where the nickel catalyst first undergoes oxidative addition with the more reactive electrophile, followed by a second oxidative addition with the coupling partner. For 5-(tert-butyl)-2-chloropyridine, the reaction proceeds through a nickel(0)/nickel(II) catalytic cycle, with the bathophenanthroline ligand providing enhanced stability and selectivity compared to traditional bipyridine systems [1] [2].
Experimental evidence indicates that the tert-butyl substituent at the 5-position provides steric protection while maintaining electronic activation. This substitution pattern results in improved yields compared to unsubstituted 2-chloropyridine, with reported yields ranging from 67-85% under optimized conditions [1] [4].
Substrate Scope and Limitations
The substrate scope for nickel-catalyzed cross-electrophile coupling of 5-(tert-butyl)-2-chloropyridine encompasses various alkyl bromides, including primary and secondary alkyl electrophiles. The reaction exhibits excellent functional group tolerance, accommodating ester, nitrile, and protected alcohol functionalities [1] [2].
| Substrate Type | Yield Range (%) | Reaction Conditions | Selectivity |
|---|---|---|---|
| Primary alkyl bromides | 75-85 | 80°C, 24h, DMF | >95% cross-selectivity |
| Secondary alkyl bromides | 67-78 | 80°C, 24h, DMF | >90% cross-selectivity |
| Benzylic bromides | 70-82 | 80°C, 18h, DMF | >92% cross-selectivity |
The Suzuki-Miyaura coupling of 5-(tert-butyl)-2-chloropyridine represents a cornerstone transformation in heterocyclic chemistry, enabling the formation of carbon-carbon bonds through the coupling of aryl chlorides with organoboron reagents [5] [6]. This reaction type has been extensively developed due to its mild reaction conditions, broad substrate scope, and excellent functional group tolerance.
Catalytic System Optimization
The optimization of palladium-catalyzed Suzuki-Miyaura coupling with 5-(tert-butyl)-2-chloropyridine requires careful consideration of catalyst, ligand, and base selection. Research indicates that sterically demanding phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) provide superior activity for aryl chloride activation compared to traditional triphenylphosphine systems [7] [8].
The enhanced reactivity observed with bulky phosphine ligands is attributed to the formation of monoligated palladium(0) species, which exhibit increased reactivity toward oxidative addition. This coordinative unsaturation facilitates the activation of less reactive aryl chlorides, including electron-rich heterocycles [8] [9].
Mechanistic Considerations
The Suzuki-Miyaura coupling mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination [6] [10]. For 5-(tert-butyl)-2-chloropyridine, the oxidative addition step often represents the rate-determining step due to the moderate electrophilicity of the C-Cl bond.
The transmetalation step involves the transfer of the organic group from boron to palladium, facilitated by base activation of the boronic acid. The role of the base extends beyond simple activation, as it also promotes the formation of the ate complex and accelerates the reductive elimination step [6] [10].
Substrate Scope and Synthetic Applications
The substrate scope for Suzuki-Miyaura coupling of 5-(tert-butyl)-2-chloropyridine encompasses a wide range of aryl and heteroaryl boronic acids. The reaction tolerates various functional groups, including aldehydes, ketones, esters, and protected amines [5] [11].
| Boronic Acid Type | Yield Range (%) | Reaction Temperature | Base System |
|---|---|---|---|
| Electron-rich aryl | 85-95 | 90°C | K₃PO₄ |
| Electron-poor aryl | 78-88 | 100°C | K₃PO₄ |
| Heteroaryl | 70-85 | 110°C | Cs₂CO₃ |
Transition metal-mediated carbon-carbon bond formation involving 5-(tert-butyl)-2-chloropyridine encompasses a diverse array of catalytic systems beyond traditional palladium and nickel catalysis. These methodologies include copper-catalyzed reactions, iron-catalyzed processes, and emerging photoredox-nickel dual catalysis systems [12] [13].
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions of 5-(tert-butyl)-2-chloropyridine have emerged as cost-effective alternatives to precious metal catalysis. Recent developments in copper catalysis have demonstrated the feasibility of C-C bond formation under mild conditions using specialized ligand systems [14] [15].
The use of tert-butylamine as a bifunctional additive in nickel-catalyzed photoredox reactions represents a significant advancement in the field. This approach combines the roles of base and ligand, enabling efficient cross-coupling under mild conditions with broad nucleophile compatibility [13] [16].
Iron-Catalyzed Cross-Coupling
Iron-catalyzed cross-coupling reactions offer sustainable alternatives to traditional precious metal catalysis. The development of iron-based systems for 5-(tert-butyl)-2-chloropyridine coupling has shown promise, particularly when combined with specialized ligand architectures [17] [9].
Mechanistic Diversity
The mechanistic pathways for transition metal-mediated C-C bond formation vary significantly depending on the metal center and ligand environment. Unlike traditional two-electron processes, many first-row transition metals operate through radical mechanisms, involving single-electron transfer steps [18] [19].
| Metal System | Mechanism Type | Typical Conditions | Advantages |
|---|---|---|---|
| Copper | Radical/SET | RT-60°C | Cost-effective, mild conditions |
| Iron | Radical/SET | 40-80°C | Sustainable, earth-abundant |
| Cobalt | Radical/SET | 60-100°C | Unique selectivity patterns |
The Stille coupling reaction of 5-(tert-butyl)-2-chloropyridine with organotin reagents represents a valuable method for carbon-carbon bond formation, particularly in cases where other coupling methods prove challenging [20] [21]. This reaction type offers unique advantages in terms of functional group tolerance and reaction conditions.
Mechanistic Framework
The Stille coupling mechanism involves palladium-catalyzed cross-coupling between organohalides and organostannanes. The reaction proceeds through the classical oxidative addition, transmetalation, and reductive elimination sequence [21] [22]. For 5-(tert-butyl)-2-chloropyridine, the oxidative addition step typically occurs readily due to the activation provided by the pyridine nitrogen.
The transmetalation step in Stille coupling is unique due to the nature of the tin-carbon bond, which is neither as strong nor as polar as other metal-carbon bonds. This characteristic enables smooth transmetalation without requiring strongly basic conditions [22] [21].
Reaction Optimization
Optimization of Stille coupling reactions with 5-(tert-butyl)-2-chloropyridine requires careful attention to catalyst selection, solvent systems, and reaction temperature. Research indicates that the use of tri-tert-butylphosphine as a ligand provides enhanced reactivity with aryl chlorides, enabling reactions at lower temperatures [20] [22].
The addition of Lewis bases such as fluoride salts can activate the organotin reagent, facilitating transmetalation. Cesium fluoride and tetrabutylammonium fluoride have been successfully employed as activating agents [22] [20].
Substrate Scope and Applications
The substrate scope for Stille coupling of 5-(tert-butyl)-2-chloropyridine includes various organostannanes, from simple alkyl and aryl stannanes to more complex heterocyclic systems. The reaction exhibits good functional group tolerance, accommodating sensitive functionalities that might be problematic in other coupling reactions [23] [24].
| Organostannane Type | Yield Range (%) | Reaction Conditions | Selectivity |
|---|---|---|---|
| Aryl stannanes | 75-88 | 80°C, toluene | Excellent |
| Alkenyl stannanes | 68-82 | 90°C, DMF | Good |
| Alkyl stannanes | 65-78 | 100°C, dioxane | Moderate |
The mechanistic understanding of cross-coupling reactions involving 5-(tert-butyl)-2-chloropyridine has evolved significantly through computational and experimental studies. These investigations have revealed the intricate details of catalytic cycles, rate-determining steps, and selectivity-controlling factors [18] [8].
Oxidative Addition Mechanisms
The oxidative addition of 5-(tert-butyl)-2-chloropyridine to transition metal centers exhibits unique characteristics due to the heterocyclic nature of the substrate. Computational studies have revealed that the presence of the pyridine nitrogen can lead to additional coordination modes, potentially involving both carbon and nitrogen coordination [25] [8].
For nickel-catalyzed systems, the oxidative addition often proceeds through a concerted mechanism, with the formation of a square-planar nickel(II) complex. The tert-butyl substituent provides steric protection while maintaining electronic activation through the pyridine nitrogen [1] [25].
Transmetalation Pathways
The transmetalation step varies significantly depending on the coupling partner and reaction conditions. In Suzuki-Miyaura coupling, the transmetalation involves the formation of a boronate intermediate, which facilitates the transfer of the organic group from boron to palladium [6] [8].
Recent mechanistic studies have demonstrated that the transmetalation step typically occurs through a monoligated palladium complex, regardless of the coordination number of the starting catalyst. This finding has important implications for catalyst design and optimization [8] [26].
Reductive Elimination Processes
The reductive elimination step generally represents the final step in the catalytic cycle, leading to product formation and catalyst regeneration. For 5-(tert-butyl)-2-chloropyridine systems, the reductive elimination typically occurs readily from palladium(II) complexes [6] [27].
The stereochemical outcome of reductive elimination has been studied extensively, with experimental evidence indicating retention of stereochemistry at the carbon centers. This mechanistic detail is crucial for understanding the selectivity patterns observed in cross-coupling reactions [6] [8].
The selection of appropriate ligands represents a critical factor in optimizing cross-coupling reactions of 5-(tert-butyl)-2-chloropyridine. Different ligand classes exhibit distinct electronic and steric properties that directly influence catalytic activity, selectivity, and substrate scope [7] [28].
Phosphine Ligands
Phosphine ligands represent the most extensively studied class of ligands in cross-coupling chemistry. The electronic properties of phosphines, characterized by their σ-donor and π-acceptor abilities, significantly influence the reactivity of the metal center [7] [8].
Bulky phosphines such as tri-tert-butylphosphine have proven particularly effective for the activation of aryl chlorides, including 5-(tert-butyl)-2-chloropyridine. The steric bulk of these ligands promotes the formation of coordinatively unsaturated species, which exhibit enhanced reactivity toward oxidative addition [7] [8].
Nitrogen-Based Ligands
Nitrogen-based ligands, including bipyridine and phenanthroline derivatives, have found widespread application in nickel-catalyzed cross-coupling reactions. These ligands provide excellent stability for nickel complexes while enabling radical-based mechanistic pathways [1] [28].
The use of bathophenanthroline ligands in nickel-catalyzed cross-electrophile coupling of 5-(tert-butyl)-2-chloropyridine has demonstrated superior performance compared to traditional bipyridine systems. The rigid structure of bathophenanthroline provides enhanced stability and selectivity [1] [2].
N-Heterocyclic Carbenes
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to traditional phosphine ligands. These ligands combine strong σ-donation with unique steric properties, making them particularly effective for challenging substrates [11] [29].
The application of NHC ligands in cross-coupling reactions of 5-(tert-butyl)-2-chloropyridine has shown promising results, particularly in palladium-catalyzed systems. The strong donor ability of NHCs facilitates oxidative addition while the steric bulk promotes reductive elimination [11] [29].
Ligand Design Principles
The design of effective ligands for cross-coupling reactions involves balancing electronic and steric factors to optimize catalytic performance. For 5-(tert-butyl)-2-chloropyridine systems, ligands must provide sufficient electron density to facilitate oxidative addition while maintaining appropriate steric properties to promote selectivity [30] [31].
| Ligand Class | Electronic Effect | Steric Effect | Optimal Applications |
|---|---|---|---|
| Phosphines | Moderate σ-donation | Variable | General cross-coupling |
| Bulky phosphines | Strong σ-donation | High steric bulk | Unreactive substrates |
| Bipyridine | Weak σ-donation | Chelating | Reductive coupling |
| NHCs | Strong σ-donation | Bulky | Challenging substrates |